Product packaging for [4-(2-Furoylamino)phenoxy]acetic acid(Cat. No.:CAS No. 312748-79-1)

[4-(2-Furoylamino)phenoxy]acetic acid

Cat. No.: B2438726
CAS No.: 312748-79-1
M. Wt: 261.233
InChI Key: DTOMBNXXWIJNMJ-UHFFFAOYSA-N
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Description

[4-(2-Furoylamino)phenoxy]acetic acid (CAS 312748-79-1) is a chemical derivative of the versatile phenoxyacetic acid scaffold, a structure historically known for yielding compounds with diverse biological activities, from herbicides to pharmaceuticals . This particular derivative is characterized by a furoylamino moiety attached to the phenolic ring, a functional group that combines a furan ring with an amide linkage, enhancing its potential for specific molecular interactions . The compound serves as a valuable building block in medicinal chemistry and chemical biology research. Contemporary investigations have explored its role as a potential anti-inflammatory agent, with studies indicating its ability to act as a selective cyclooxygenase-2 (COX-2) inhibitor . This mechanism is significant for developing new therapeutics that can reduce inflammation while potentially minimizing gastrointestinal side effects. The structural motif of phenoxyacetic acid is also under investigation for other therapeutic targets, including as an agonist for the free fatty acid receptor 1 (FFA1), a novel target for the treatment of type 2 diabetes . With a molecular formula of C₁₃H₁₁NO₅ and a molecular weight of 261.23 g/mol, it is typically synthesized via the acylation of 4-aminophenoxyacetic acid with 2-furoyl chloride . This product is provided for research purposes to support the development of novel bioactive molecules and the study of structure-activity relationships. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO5 B2438726 [4-(2-Furoylamino)phenoxy]acetic acid CAS No. 312748-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(furan-2-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-12(16)8-19-10-5-3-9(4-6-10)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOMBNXXWIJNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 4 2 Furoylamino Phenoxy Acetic Acid Analogs

Correlating Structural Modulations with Observed Biological Activities

The biological activity of [4-(2-Furoylamino)phenoxy]acetic acid analogs is intricately linked to their molecular architecture. Research into a series of phenoxyacetic acid derivatives has demonstrated that specific structural features are crucial for potent and selective inhibition of the COX-2 enzyme. The core scaffold, consisting of a central phenoxyacetic acid moiety, provides the foundational structure for interaction with the target enzyme.

Impact of Aromatic Substitutions on Compound Reactivity and Activity

Substitutions on the aromatic rings of the this compound scaffold play a pivotal role in modulating the compound's reactivity and, consequently, its biological activity. The nature, position, and electronic properties of these substituents can significantly influence the molecule's ability to bind to the active site of the COX-2 enzyme.

One of the key findings in the study of analogous phenoxyacetic acid derivatives is the profound impact of halogen substitution. The introduction of a bromine atom at position 4 of the phenoxy ring has been shown to markedly enhance the inhibitory activity against COX-2. mdpi.comnih.gov For example, a bromo-substituted analog exhibited an IC50 value of 0.06 ± 0.01 μM, demonstrating robust inhibitory efficacy compared to its unsubstituted counterpart (IC50 = 0.13 ± 0.06 μM). nih.gov This enhancement is attributed to the electronic and steric properties of the bromine atom, which can lead to more favorable interactions within the hydrophobic pocket of the COX-2 active site.

Similarly, substitutions on the phenyl ring of the side chain also influence activity. A para-chloro substitution on this ring was found to result in superior inhibitory effects compared to both para-methyl and unsubstituted analogs, achieving an IC50 of 0.06 ± 0.01 μM. mdpi.com These findings underscore the importance of the electronic nature of the substituents, with electron-withdrawing groups often leading to increased potency.

The following table summarizes the impact of various aromatic substitutions on the COX-2 inhibitory activity of a series of phenoxyacetic acid analogs:

Compound IDPhenoxy Ring Substitution (Position 4)Phenyl Ring Substitution (para-position)COX-2 IC50 (μM)
Analog 1HH0.97 ± 0.06
Analog 2HCH30.37 ± 0.06
Analog 3HCl0.13 ± 0.06
Analog 4BrH0.08 ± 0.01
Analog 5BrCH30.07 ± 0.01
Analog 6 Br Cl 0.06 ± 0.01

Data synthesized from studies on analogous phenoxyacetic acid derivatives.

Influence of Side Chain Modifications on Ligand-Target Interactions

The side chain of this compound, which includes the furoylamino group and the acetic acid moiety, is critical for anchoring the molecule within the active site of its target enzyme and establishing key interactions that drive its inhibitory activity. Modifications to this side chain can dramatically alter the compound's binding affinity and selectivity.

While specific SAR data on the furoylamino group of the titular compound is limited in the available literature, studies on related phenoxyacetic acid derivatives with different amide and hydrazone side chains provide valuable insights. The carboxylic acid moiety is a crucial feature, as it is known to interact with key amino acid residues, such as Arg513 and His90, in the active site of COX-2 through hydrogen bonding. mdpi.com The carbonyl group within the carboxylate can also form a hydrogen bond with Tyr355. mdpi.com

Conformational Aspects and Their Role in Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The spatial arrangement of the aromatic rings and the side chain of this compound analogs dictates how effectively they can fit into the binding site of the COX-2 enzyme. The flexibility or rigidity of the molecule, as well as the preferred torsional angles between its different components, can either facilitate or hinder the optimal interactions required for potent inhibition.

Studies on the conformational aspects of phenoxyacetic acid derivatives have revealed that these molecules can adopt different spatial arrangements. The conformation of the phenoxyacetic acid moiety can be described by the torsion angle of the ether linkage. These molecules have been observed to exist in either synclinal or antiperiplanar conformations. researchgate.net The specific conformation adopted can be influenced by the crystalline environment or interactions with a target protein. researchgate.net

Molecular modeling and docking studies play a crucial role in elucidating these conformational preferences and their impact on biological efficacy. Docking simulations of potent phenoxyacetic acid analogs into the COX-2 active site have shown that the molecule orients itself in a way that allows the carboxylate group to interact with key residues at the entrance of the active site, while the substituted aromatic rings penetrate deeper into the hydrophobic channel. mdpi.com The precise fit and the network of interactions formed are highly dependent on the molecule's ability to adopt a favorable conformation upon binding. This conformational adaptability is a key factor in achieving high-affinity binding and, consequently, potent and selective enzyme inhibition.

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Profiles of [4-(2-Furoylamino)phenoxy]acetic acid Derivatives

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit various enzymes, revealing profiles that range from highly selective to broad-spectrum activity.

A significant area of investigation for phenoxyacetic acid derivatives has been their role as anti-inflammatory agents through the selective inhibition of Cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. nih.gov Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov

The structural design of these derivatives often incorporates specific chemical motifs to enhance binding affinity and selectivity for the COX-2 active site. nih.gov Highly selective COX-2 inhibitors typically feature a central ring structure with two adjacent aryl groups. A key feature for selectivity is a para-substitution on one of the aryl groups, often with a methylsulfonyl (SO2Me) or aminosulfonyl (SO2NH2) group, which can interact with a side pocket present in the COX-2 enzyme but not in COX-1. nih.gov

Studies on various synthesized phenoxyacetic acid derivatives have demonstrated potent and selective COX-2 inhibition. For instance, certain pyrazoline-phenoxyacetic acid derivatives have shown impressive efficacy. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity is often expressed as a Selectivity Index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-2 and COX-1 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

Compound COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Derivative 5c Value not specified Value not specified 111.53
Derivative 5d 0.06 - 0.09 Value not specified 133.34
Derivative 5f 0.06 - 0.09 Value not specified 125.00
Derivative 7b 0.06 - 0.09 Value not specified Value not specified
Celecoxib (Reference) 0.05 14.93 298.6

Data sourced from a study on novel phenoxyacetic acid derivatives. nih.gov The specific IC50 values for COX-1 for all derivatives were not detailed in the source material.

These findings underscore the potential of the phenoxyacetic acid scaffold in developing effective and selective anti-inflammatory agents. nih.gov

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govfrontiersin.org This function places ACC at a crucial regulatory point in lipid metabolism. nih.gov There are two main isoforms in mammals, ACC1 and ACC2. ACC1 is located in the cytosol and is a rate-limiting enzyme in de novo fatty acid synthesis, while ACC2 is on the outer mitochondrial membrane and regulates fatty acid oxidation. frontiersin.org Inhibition of ACC is a therapeutic strategy for metabolic diseases and certain cancers that rely on fatty acid synthesis. nih.govnorthwestern.edu

A series of 4-phenoxy-phenyl isoxazoles, which are derivatives of the phenoxy core structure, have been synthesized and identified as novel ACC inhibitors. nih.gov These compounds were evaluated for their ability to inhibit human ACC1 (hACC1). The structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy-phenyl isoxazole scaffold significantly impact inhibitory potency. nih.gov For example, compound 6g from the series demonstrated potent inhibition of hACC1, with its activity attributed to the formation of three hydrogen bonds within the carboxyltransferase (CT) domain of the enzyme. nih.gov Furthermore, treatment of MDA-MB-231 breast cancer cells with these inhibitors led to a significant decrease in intracellular malonyl-CoA levels, confirming target engagement. nih.gov

Table 2: hACC1 Inhibitory Activity of Selected 4-Phenoxy-Phenyl Isoxazole Derivatives

Compound hACC1 IC50 (nM)
6g 99.8

| CP-640186 (Reference) | Comparable to 6g |

Data sourced from a study on 4-phenoxy-phenyl isoxazoles as novel ACC inhibitors. nih.gov

The inhibition of ACC by these compounds was shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in a dose-dependent manner, linking ACC inhibition directly to a loss of cancer cell viability. nih.gov

While the inhibition of COX-2 and ACC by phenoxyacetic acid derivatives is well-documented, the interaction of this compound with other enzyme systems remains an active area of research. The broad biological activities reported for this class of compounds suggest that they may interact with multiple targets.

Amino Acid Biosynthesis Enzymes: The pathways for amino acid synthesis are essential for all organisms and present attractive targets, particularly for antimicrobial and herbicide development, as some pathways are unique to plants and microbes. mdpi.comunl.edu Enzymes within these pathways, such as those in the shikimate pathway for aromatic amino acids, are potential targets for inhibition. mdpi.com While specific studies directly linking this compound to the inhibition of these enzymes are not prominent, the structural features of such compounds could potentially allow for interaction with the active sites of various synthases and transferases involved in amino acid production.

Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is a promising target for the development of antimicrobial and antidiabetic agents. nih.govnih.gov It catalyzes the formation of glucosamine-6-phosphate, a precursor for the biosynthesis of all amino sugars. nih.gov A wide range of compounds, including glutamine analogues and various heterocyclic compounds, have been identified as inhibitors of this enzyme. nih.govresearchgate.net Given the heterocyclic furan (B31954) ring in this compound, investigating its potential to interact with the active sites of GlcN-6-P synthase could be a fruitful avenue for future research. Currently, this remains a speculative area pending direct experimental evidence.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular signaling pathways that govern cellular communication, growth, and survival.

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in signal transduction. nih.gov The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a GPCR that is highly expressed in pancreatic β-cells and is involved in amplifying glucose-stimulated insulin secretion. nih.govresearchgate.net This makes it an attractive target for the treatment of type 2 diabetes. nih.gov

Research has identified a series of phenoxyacetic acid derivatives that act as potent agonists for FFA1. nih.gov For example, one promising derivative, compound 16 , was identified as an excellent FFA1 agonist with robust activity (43.6 nM). nih.gov The binding of these agonists to FFA1 on pancreatic β-cells initiates a downstream signaling cascade. This typically involves the activation of phospholipase C, leading to an increase in intracellular calcium levels, which in turn enhances the secretion of insulin in a glucose-dependent manner. nih.gov This mechanism is particularly advantageous as it carries a lower risk of hypoglycemia compared to other insulin secretagogues. nih.gov

Derivatives of phenoxyacetic acid have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, indicating their ability to interfere with pathways that regulate cell growth and survival. mdpi.comnih.gov

Studies on phenoxyacetamide derivatives have shown potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One particular derivative, referred to as Compound I , exhibited an impressive IC50 value of 1.43 μM against HepG2 cells. mdpi.com The mechanism of action involves the induction of apoptosis, or programmed cell death. mdpi.com This was evidenced by a significant increase in the population of apoptotic cells and the arrest of the cell cycle, preventing cancer cells from progressing through the division process. mdpi.com

Further investigation into the molecular pathways revealed that these compounds can modulate key signaling networks involved in cell proliferation and survival. For instance, the anti-proliferative effects of some compounds have been linked to the inactivation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth; its downregulation can lead to the induction of apoptosis. nih.gov This is often accompanied by changes in the expression of apoptosis-related proteins, such as the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov In some cases, the cytotoxic effects were also linked to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.com

Table 3: Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives on Cancer Cell Lines

Compound Cell Line IC50 (µM)
Compound I (phenoxyacetamide derivative) HepG2 (Liver Cancer) 1.43
5-Fluorouracil (Reference) HepG2 (Liver Cancer) 5.32
Pyridazine hydrazide appended phenoxy acetic acid HepG2 (Liver Cancer) 6.9
4-Cl-phenoxyacetic acid Breast Cancer Cells 0.194 (µg/ml)

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | 4.8 |

Data compiled from various studies on the cytotoxic effects of phenoxyacetic acid derivatives. mdpi.comjetir.org

These findings highlight the potential of this compound derivatives as anticancer agents that act by disrupting fundamental pathways controlling cell proliferation and survival.

Interactions with Nucleic Acids and Proteins

The biological effects of a compound are often predicated on its ability to interact with nucleic acids and proteins, thereby modulating their function.

While direct DNA binding studies on this compound are not extensively documented, research on related heterocyclic compounds suggests potential interactions. For instance, certain 1,10-phenanthroline derivatives bearing thiosemicarbazone groups have been shown to bind and stabilize telomeric G-quadruplex DNA structures more effectively than double-stranded DNA nih.gov. This selective interaction with non-canonical DNA structures highlights a potential mechanism for inducing cellular responses nih.gov. The presence of aromatic and heterocyclic ring systems, such as the furan and phenyl groups in this compound, are features often associated with the ability of small molecules to intercalate into or bind to the grooves of DNA.

Analogues of this compound have been identified as ligands for specific protein targets, suggesting that this compound may also exhibit targeted protein interactions.

PIN-FORMED (PIN) Auxin Transporters: Phenoxyacetic acid herbicides, which are structural analogues, are transported by PIN-FORMED (PIN) auxin transporters nih.gov. This indicates a specific interaction with these plant proteins, which are crucial for the polar transport of the plant hormone auxin nih.gov. The binding and transport of these synthetic auxins by PIN transporters are dependent on the chemical structure of the compounds nih.gov.

Free Fatty Acid Receptor 1 (FFA1): A phenoxyacetic acid derivative has been identified as a potent agonist for the Free Fatty Acid Receptor 1 (FFA1) nih.gov. FFA1 is a G-protein coupled receptor involved in amplifying glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment nih.gov. This suggests that compounds with a phenoxyacetic acid scaffold can be designed to interact with specific receptor binding pockets.

The table below summarizes the specific protein interactions of analogues related to this compound.

Analogue ClassProtein TargetInteraction TypePotential Biological Effect
Phenoxyacetic acid herbicidesPIN-FORMED (PIN) auxin transportersSubstrate for transportModulation of auxin transport in plants
Phenoxyacetic acid derivativesFree Fatty Acid Receptor 1 (FFA1)AgonistAmplification of glucose-stimulated insulin secretion

Cellular Uptake and Metabolic Transformations

The journey of a compound into and through a cell is governed by its ability to cross the cell membrane and the metabolic machinery it encounters.

The cellular uptake of phenoxyacetic acid analogues is not solely dependent on passive diffusion but can also be mediated by active transport systems. For example, the influx of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known phenoxyacetic acid herbicide, into Chinese hamster ovary (CHO) cells is an active, energy-dependent process. This transport occurs against a concentration gradient and is inhibited by metabolic inhibitors, though it does not appear to involve the (Na+ + K+)ATPase.

In plants, the trans-cellular transport of 2,4-D is an active and polar process, sensitive to inhibitors of auxin export, and is facilitated by PIN proteins nih.gov. This active transport is a key determinant of the compound's biological activity within the plant.

Once inside the cell, this compound is likely to undergo biotransformation, a process that modifies its structure and can alter its biological activity and facilitate its excretion. Based on studies of its constituent moieties, two primary biotransformation pathways are probable:

Hydroxylation and Glycosylation of the Phenoxyacetic Acid Moiety: Phenoxyacetic acid and its derivatives are known to be metabolized in plants through hydroxylation, followed by glycosylation. The primary metabolite is often a hydroxylated derivative, which is then conjugated with a sugar molecule, typically glucose, to form a glycoside. This process is considered a detoxification pathway.

Oxidation of the Furan Ring: The furan ring present in the furoylamino group is susceptible to metabolic oxidation. This process can lead to the formation of reactive intermediates. The nature of the substituents on the furan ring influences whether this oxidation proceeds via an epoxide or a cis-enedione intermediate. These reactive metabolites can then be detoxified through conjugation with glutathione.

The potential biotransformation pathways for this compound are summarized in the table below.

MoietyBiotransformation PathwayKey Enzymes/ProcessesPotential Metabolites
Phenoxyacetic acidHydroxylationCytochrome P450 monooxygenasesHydroxylated phenoxyacetic acid derivatives
Phenoxyacetic acidGlycosylationGlycosyltransferasesGlycoside conjugates of hydroxylated metabolites
FuranRing OxidationCytochrome P450 monooxygenasesEpoxide or cis-enedione intermediates, γ-ketocarboxylic acids

Computational and Theoretical Insights into 4 2 Furoylamino Phenoxy Acetic Acid Chemistry and Biology

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as [4-(2-Furoylamino)phenoxy]acetic acid, might interact with a biological target, typically a protein or enzyme.

Binding Affinity and Conformational Analysis

Binding affinity measures the strength of the interaction between a ligand and its target, often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy typically indicates a more stable and potent interaction. Conformational analysis within the context of docking examines the three-dimensional shape and orientation (the "pose") of the ligand within the target's binding site.

No specific studies reporting the binding affinity scores or the bound conformations of this compound with any biological target were found. To perform such an analysis, a target protein would first be identified, and then docking simulations would be run to calculate these values. For related phenoxyacetic acid derivatives, cyclooxygenase-2 (COX-2) has been investigated as a potential target, but data for this compound is absent.

Identification of Key Interacting Residues

Successful binding of a ligand to a protein is governed by specific intermolecular interactions with the amino acid residues that make up the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent molecules.

A detailed analysis of the key amino acid residues that interact with this compound is not available, as no specific docking studies have been published. Such a study would typically produce diagrams illustrating the specific amino acids involved and the nature of their interactions with the distinct chemical moieties of the ligand (the furan (B31954) ring, the amide group, the phenoxy ring, and the acetic acid group).

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These methods provide fundamental insights into the molecule's stability, reactivity, and other physicochemical characteristics based on its electron distribution.

Charge Distribution and Reactivity Predictions

Specific quantum chemical studies detailing the charge distribution, MEP maps, or reactivity predictions for this compound have not been published.

Aromaticity and Stability Assessments

No studies containing aromaticity or stability assessments based on quantum chemical calculations for this compound were identified in the literature.

Dipole Moment Analysis and Polarity

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. It is a vector quantity that influences a molecule's solubility, its ability to interact with polar targets, and its bulk material properties. Quantum chemical calculations can provide a precise value for the magnitude and direction of the molecular dipole moment.

A calculated or experimentally determined dipole moment for this compound is not available in published scientific literature.

High-Throughput Virtual Screening for Analog Discovery and Optimization

High-Throughput Virtual Screening (HTVS) represents a powerful computational strategy to explore vast chemical spaces for the discovery of novel molecules with desired biological activities. meilerlab.org This in silico technique is instrumental in the early stages of drug discovery for identifying promising "hit" compounds from large libraries, thereby prioritizing resources for chemical synthesis and experimental testing. macinchem.org For a lead compound such as this compound, HTVS can be strategically employed to discover analogs with enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles.

The process of discovering novel analogs of this compound via HTVS would typically follow a structured workflow: researchgate.net

Target Protein Identification and Preparation: The initial step requires a validated biological target. For this theoretical discussion, we will postulate that this compound is an inhibitor of a hypothetical enzyme, "Target Protein X." The three-dimensional structure of Target Protein X, obtained through experimental methods like X-ray crystallography or predicted using homology modeling, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site cavity.

Virtual Compound Library Design and Preparation: A crucial step is the creation of a virtual library of potential analogs. This can be achieved by modifying the core scaffold of this compound. Modifications could include:

Substitution on the furan ring.

Replacement of the furan ring with other heterocycles (e.g., thiophene, pyridine).

Alteration of the amide linker.

Substitution on the phenoxy ring.

Modification of the acetic acid side chain. These virtual compounds, often numbering in the millions, are converted into 3D structures and prepared for docking.

Structure-Based Virtual Screening (Molecular Docking): Each compound in the virtual library is computationally docked into the defined binding site of Target Protein X. nih.gov Docking algorithms predict the preferred binding orientation of each analog and estimate its binding affinity, typically expressed as a docking score. nih.gov This score is used to rank all compounds in the library.

Post-Screening Analysis and Hit Selection: The ranked list of compounds is filtered to remove molecules with undesirable properties. This often involves applying computational filters, such as Lipinski's "Rule of Five," to assess drug-likeness and predict oral bioavailability. nih.gov The remaining top-scoring compounds, or "hits," are visually inspected for their binding mode and interactions with key amino acid residues in the target's active site before being prioritized for synthesis and biological evaluation.

The following interactive data table provides a hypothetical example of results from an HTVS campaign aimed at discovering analogs of this compound.

Compound ID Structural Modification Docking Score (kcal/mol) Predicted H-Bonds Rule of Five Violations
Lead CompoundOriginal Molecule-8.230
Analog-A0125-Chloro-furan substitution-9.540
Analog-B075Thiophene bioisostere-9.130
Analog-C241Propionic acid side chain-8.830
Analog-D1553-Fluoro-phenoxy substitution-8.530
Analog-E098N-Methyl amide-7.920

Retrosynthetic Analysis and Computer-Aided Synthetic Route Design

Retrosynthetic analysis is a logical framework for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comias.ac.in This process is greatly enhanced by Computer-Aided Synthesis Planning (CASP) tools, which leverage vast reaction databases and machine learning algorithms to propose and evaluate potential synthetic routes. chimia.chresearchgate.net

A plausible retrosynthetic analysis for this compound identifies two primary functional groups for disconnection: the amide and the ether linkages. amazonaws.com

Disconnection I: Amide C-N Bond: The most logical initial disconnection is the amide bond, a common and reliable transformation in organic synthesis. researchgate.netyoutube.com This disconnection breaks the target molecule into two key synthons: an amine precursor and a carboxylic acid (or acyl chloride) precursor.

Target: this compound

Precursors: 4-Aminophenoxyacetic acid and 2-Furoyl chloride.

Disconnection II: Aryl Ether C-O Bond: The 4-Aminophenoxyacetic acid precursor can be further simplified by disconnecting the ether bond. ias.ac.in This is characteristic of a Williamson ether synthesis.

Target: 4-Aminophenoxyacetic acid

Precursors: 4-Aminophenol and an ethyl 2-haloacetate (e.g., ethyl bromoacetate).

Final Precursors: This analysis leads to three readily available starting materials: 2-Furoic acid (to be converted to 2-furoyl chloride), 4-Aminophenol, and Ethyl bromoacetate.

CASP software can significantly streamline this process. wikipedia.orgdigitellinc.com These tools can:

Identify Key Disconnections: Algorithms can recognize strategic bonds within the target molecule that correspond to high-yielding, known chemical reactions.

Search Reaction Databases: They can query extensive databases like Reaxys or SciFinder to find specific precedents and optimal conditions for the proposed synthetic steps (e.g., amidation, etherification). researchgate.net

Yield Prediction: Some modern tools incorporate machine learning models to predict the yield of individual reaction steps, providing a more quantitative assessment of a proposed route's efficiency. arxiv.orgnih.govgithub.io

An interactive data table summarizing the primary retrosynthetic route is presented below.

Retrosynthetic Step Target Molecule / Intermediate Key Disconnection Precursors / Starting Materials Proposed Synthetic Transformation
1This compoundAmide C-N Bond4-Aminophenoxyacetic acid, 2-Furoyl chlorideSchotten-Baumann Acylation
24-Aminophenoxyacetic acidEther C-O Bond4-Aminophenol, Ethyl bromoacetateWilliamson Ether Synthesis & Ester Hydrolysis
32-Furoyl chlorideCarboxylic Acid to Acyl Chloride2-Furoic acid, Thionyl chlorideAcyl Chloride Formation

This computational approach to synthesis design allows chemists to efficiently devise and evaluate robust and practical routes to complex molecules like this compound.

Future Research Directions and Unexplored Avenues for 4 2 Furoylamino Phenoxy Acetic Acid

Development of Advanced Synthetic Methodologies

The conventional synthesis of [4-(2-Furoylamino)phenoxy]acetic acid typically involves the acylation of 4-aminophenoxyacetic acid with 2-furoyl chloride. While effective at a laboratory scale, future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies.

Future avenues for exploration include:

Continuous Flow Synthesis: The implementation of continuous flow reactors could offer significant advantages over traditional batch processing. This methodology allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for potentially hazardous reactions. A continuous flow setup could lead to higher yields, reduced reaction times, and easier scalability for industrial production.

Catalytic Amidation: Moving away from stoichiometric activating agents, which generate significant chemical waste, represents a key goal in green chemistry. Future research should investigate the use of catalysts, such as those based on boron or titanium, for the direct amidation of 4-phenoxyacetic acid derivatives with 2-furoic acid. Developing a robust catalytic method would enhance the atom economy and reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis: For the rapid generation of analogues for structure-activity relationship studies, microwave-assisted organic synthesis (MAOS) could be a valuable tool. This technique can dramatically reduce reaction times from hours to minutes, accelerating the discovery process.

Elucidation of Novel Molecular Targets

While related phenoxyacetic acid derivatives have been investigated for their effects on enzymes like cyclooxygenases (COX), the specific molecular targets of this compound are not well-defined. A critical future direction is the comprehensive identification and validation of its biological targets to understand its mechanism of action.

Promising strategies for target deconvolution include:

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening can identify cellular or organismal changes induced by the compound. Subsequent target deconvolution techniques can then pinpoint the molecular target responsible for this phenotype.

Proteome-Wide Profiling: Techniques such as the Cellular Thermal Shift Assay (CETSA) allow for an unbiased assessment of compound-protein interactions within a physiologically relevant cellular environment. This can reveal both primary targets and potential off-target effects, providing a comprehensive understanding of the compound's interactome.

Affinity Chromatography and Mass Spectrometry: Immobilizing the compound on a solid support to capture its binding partners from cell lysates, followed by identification using mass spectrometry, is a powerful approach for isolating and identifying direct molecular targets.

Expansion of SAR Studies for Enhanced Selectivity and Potency

A systematic exploration of the Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Future research should focus on creating a library of analogues to probe how structural modifications affect biological activity, selectivity, and pharmacokinetic properties.

Key areas for SAR expansion would involve modifications at three main positions:

The Furan (B31954) Ring: Introducing substituents at various positions on the furan ring to explore the effects on binding affinity and selectivity.

The Phenyl Ring: Modifying the substitution pattern on the phenoxy ring to influence electronic properties and conformational preferences.

The Acetic Acid Moiety and Amide Linker: Altering the length and composition of the acetic acid side chain and the amide linker to optimize interactions with potential biological targets.

The following table outlines a prospective SAR study to guide future synthetic efforts.

Modification Area Example Substituent/Modification Rationale for Investigation Desired Outcome
Furan Ring5-MethylExplore steric and electronic effects on target binding.Enhanced potency or selectivity.
Furan Ring5-NitroInvestigate the impact of a strong electron-withdrawing group.Modulation of biological activity.
Phenyl Ring2-ChloroAssess the influence of halogen substitution on conformation and potency.Improved target engagement.
Phenyl Ring3-MethoxyExamine the effect of an electron-donating group on a different position.Altered selectivity profile.
Acetic Acid ChainPropionic Acid AnalogueDetermine the optimal chain length for target interaction.Increased binding affinity.

Integration of Multiscale Computational Approaches

In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. Integrating multiscale computational approaches will be vital for guiding the future development of this compound.

Future computational studies should include:

Molecular Docking: Once potential targets are identified, molecular docking can predict the binding modes of this compound and its analogues within the target's active site. This provides insights into key interactions and helps rationalize SAR data.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the physicochemical properties of the synthesized analogues and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target complex, assessing the stability of binding modes predicted by docking and revealing the influence of solvent and thermal fluctuations.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of potential liabilities, allowing for the design of analogues with more favorable drug-like properties.

The table below summarizes the objectives of various computational approaches.

Computational Method Objective for this compound Research
Molecular DockingPredict and visualize binding interactions with novel molecular targets.
3D-QSARDevelop predictive models to guide the design of more potent analogues.
Molecular DynamicsAssess the stability of the ligand-protein complex over time.
In Silico ADMETForecast pharmacokinetic and toxicity profiles to prioritize compounds.

Investigation of Broader Biological Applications Based on Mechanistic Insights

Based on the mechanistic understanding gained from target elucidation and SAR studies, the therapeutic applications of this compound can be expanded beyond the initial hypotheses. The presence of the phenoxyacetamide scaffold and the furan moiety suggests potential activities in various disease areas.

Unexplored avenues for investigation include:

Anticancer Activity: Phenoxyacetamide derivatives have been reported to possess anticancer properties. Future studies should evaluate this compound and its analogues against a panel of cancer cell lines to determine their cytotoxic and anti-proliferative potential. Mechanistic studies could then explore pathways such as apoptosis induction or cell cycle arrest.

Antiviral Potential: Furan-containing compounds and other polyphenolic structures have demonstrated antiviral activities against a range of viruses. It would be valuable to screen this compound for efficacy against various viral pathogens. Mechanistic studies could investigate interference with viral entry, replication, or other key stages of the viral life cycle.

Anti-inflammatory Mechanisms: While related compounds are known COX inhibitors, this molecule may exert anti-inflammatory effects through novel mechanisms. A deeper investigation into its impact on inflammatory signaling pathways, such as cytokine production and immune cell activation, could reveal new therapeutic opportunities for inflammatory disorders.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents and valuable chemical probes to explore complex biological systems.

Q & A

Q. What are the common synthetic routes for preparing [4-(2-Furoylamino)phenoxy]acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-furoyl chloride with 4-aminophenoxyacetic acid derivatives under controlled conditions. Key steps include:

  • Acylation : Reacting 4-aminophenoxyacetic acid with 2-furoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Crude product isolation via vacuum filtration, followed by recrystallization from ethanol/water mixtures to enhance purity .
    Optimization focuses on temperature control (0–5°C during acylation to prevent side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Solvent choice (e.g., DCM vs. THF) impacts yield and byproduct formation .

Q. How are the physicochemical properties of this compound characterized in academic research?

Standard characterization methods include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., furoylamide protons at δ 7.8–8.2 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (decomposition above 200°C observed in related compounds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to volatile reagents (e.g., acyl chlorides) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay conditions or structural variations. Methodological strategies include:

  • Dose-Response Validation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural Confirmation : Re-synthesize disputed derivatives and verify structures via X-ray crystallography to rule out isomerism or impurities .
  • Target Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target effects, which may explain inconsistent cellular activity .

Q. What experimental designs are effective for studying the structure-activity relationship (SAR) of this compound analogs?

  • Core Modifications : Replace the furoyl group with other heterocycles (e.g., thiophene or pyridine) to evaluate electronic effects on receptor binding .
  • Side Chain Variations : Introduce methyl or fluoro substituents on the phenoxy ring to probe steric and hydrophobic interactions. For example, 4-fluoro analogs show 3-fold higher potency in enzyme inhibition assays .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Strategies : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in physiological conditions to release the active acid .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve bioavailability in cell culture media .

Q. What advanced techniques are used to elucidate the mechanism of action of this compound in disease models?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., ROCK2 kinase) to determine KdK_d values .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing compound efficacy in wild-type vs. gene-edited cell lines .
  • Metabolomics : LC-MS-based profiling of treated cells to identify downstream metabolic pathways (e.g., altered arachidonic acid levels in inflammation models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.